Hydrabamine

Description

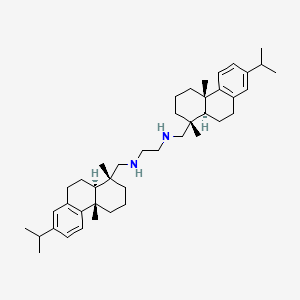

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C42H64N2 |

|---|---|

Molecular Weight |

597 g/mol |

IUPAC Name |

N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine |

InChI |

InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/t37-,38-,39-,40-,41+,42+/m0/s1 |

InChI Key |

XGIHQYAWBCFNPY-AZOCGYLKSA-N |

SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Hydrabamine: Chemical Structure and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrabamine is a large organic diamine primarily utilized as a salt-forming agent in pharmaceutical formulations. Its most notable application is in the stabilization of penicillin antibiotics, creating less soluble, long-acting depot preparations. This technical guide provides a comprehensive overview of the chemical structure of this compound and its well-documented use in combination with Penicillin G and Penicillin V. While quantitative biological data and detailed experimental protocols for this compound itself are sparse in publicly available literature, this document consolidates the existing knowledge on its chemical properties and its role in enhancing the therapeutic profile of penicillins.

Chemical Structure of this compound

This compound is a complex diamine with a large, lipophilic structure derived from dehydroabietylamine. This structure is key to its ability to form stable, sparingly soluble salts with acidic drugs like penicillin.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N,N'-bis([[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl])ethane-1,2-diamine |

| Molecular Formula | C₄₂H₆₄N₂ |

| CAS Number | 125-92-8 |

| SMILES | CC(C)c1ccc2c(c1)C[C@H]1--INVALID-LINK--(CNCCNC[C@]3(C)CCC[C@H]4[C@H]3CCc5cc(C(C)C)ccc54)CCC[C@]21C |

| InChI | InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/t37-,38-,39-,40-,41+,42+/m0/s1 |

| InChIKey | XGIHQYAWBCFNPY-AZOCGYLKSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 597.0 g/mol |

| XLogP3 | 11.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 9 |

| Topological Polar Surface Area | 24.1 Ų |

| Complexity | 881 |

Pharmaceutical Application: Stabilization of Penicillin

The primary and most well-documented application of this compound is in the formation of stable salts with penicillin antibiotics, namely Penicillin G and Penicillin V. These salts exhibit reduced solubility in water, which allows for the creation of long-acting intramuscular depot injections. This formulation strategy prolongs the absorption and therapeutic effect of the antibiotic.

Penicillin G this compound

Penicillin G this compound is a semi-synthetic antibiotic formed from the reaction of Penicillin G with this compound.[1][2] This salt was developed to provide a tasteless and stable oral form of penicillin and to be used in long-acting injectable formulations.[2]

Table 3: Properties of Penicillin G this compound

| Property | Value |

| Molecular Formula | C₇₄H₁₀₀N₆O₈S₂ |

| Molecular Weight | 1265.77 g/mol [2] |

| CAS Number | 3344-16-9[2] |

| Therapeutic Category | Antibacterial[1] |

Penicillin V this compound

Similar to Penicillin G, Penicillin V can also be formulated as a this compound salt. Penicillin V this compound is another form of this antibiotic designed for improved stability and potentially altered pharmacokinetic properties.[3]

Table 4: Properties of Penicillin V this compound

| Property | Value |

| Molecular Formula | C₇₄H₁₀₀N₆O₁₀S₂ |

| Molecular Weight | 1297.8 g/mol [3] |

| CAS Number | 6591-72-6[3] |

Biological Activity and Mechanism of Action

The biological activity of this compound-penicillin salts is attributed to the penicillin component. Penicillin G and V are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] They specifically target and covalently bind to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[4] This inhibition leads to a compromised cell wall and ultimately cell lysis in actively growing bacteria.[4]

There is no evidence to suggest that this compound itself possesses any significant antimicrobial activity. Its role is primarily that of a pharmaceutical excipient, modifying the physicochemical properties of the active drug to achieve a desired therapeutic profile, such as prolonged release.

Experimental Protocols

Detailed experimental protocols from the original studies on this compound and its penicillin salts are not extensively documented in currently accessible literature. However, standard methodologies for assessing the antimicrobial activity and stability of penicillin formulations would have been employed.

Antimicrobial Susceptibility Testing (AST)

Standard AST methods, such as broth dilution or agar dilution, would be used to determine the Minimum Inhibitory Concentration (MIC) of Penicillin G this compound and Penicillin V this compound against susceptible bacterial strains.

Conceptual Experimental Workflow for MIC Determination:

Stability Studies

The stability of this compound-penicillin salts, particularly in aqueous suspension and in oleaginous formulations, would be assessed by monitoring the concentration of the active penicillin over time under various storage conditions (e.g., temperature, pH). High-performance liquid chromatography (HPLC) is the modern standard method for such stability-indicating assays.

Logical Flow for a Stability Study:

Signaling Pathways

As this compound's function is primarily pharmaceutical rather than pharmacodynamic, there are no known signaling pathways directly modulated by this compound itself. The relevant signaling pathway is that of penicillin's interference with bacterial cell wall synthesis, which is a well-established mechanism and not a classical signaling cascade involving intracellular messengers.

Conclusion

This compound is a historically significant molecule in pharmaceutical sciences, primarily recognized for its role in the development of stable, long-acting formulations of penicillin. Its large, hydrophobic structure facilitates the formation of sparingly soluble salts, thereby altering the pharmacokinetic profile of these critical antibiotics. While detailed contemporary research on the specific biological activities and mechanisms of this compound is limited, its foundational application in drug formulation represents an important principle in pharmaceutical development. Further research could explore the potential of this compound and similar molecules in the formulation of other acidic drugs requiring modified release profiles.

References

Hydrabamine's Role as a Diamine in Salt Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly influencing the physicochemical and pharmacokinetic properties of the final drug product. Hydrabamine, a large, hydrophobic diamine, presents a unique opportunity for salt formation with acidic APIs. Its dibasic nature allows for the formation of 2:1 stoichiometric salts, which can significantly alter properties such as solubility, stability, and release profile. This technical guide provides an in-depth exploration of the role of this compound as a diamine in salt formation, with a particular focus on its well-established salt with Penicillin G. This document outlines the fundamental principles of this compound's chemistry, detailed experimental protocols for salt preparation and characterization, and a comprehensive analysis of the resulting salt's properties.

Introduction to this compound

This compound, chemically known as N,N'-Bis(dehydroabietyl)ethylenediamine, is a large, complex diamine.[1][2] Its structure is characterized by two bulky, hydrophobic dehydroabietyl moieties derived from resin acids, linked by an ethylenediamine bridge. This unique structure imparts distinct physicochemical properties that are advantageous in drug formulation.

The two secondary amine groups in the ethylenediamine linker are the key functional groups responsible for this compound's basicity and its ability to form salts with acidic compounds.[3] These amine groups can be protonated in a stepwise manner, allowing this compound to act as a dicationic counterion.[3]

Physicochemical Properties of this compound and its Salts

The physicochemical properties of this compound and its salt forms are central to its utility in drug development. Key properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₂H₆₄N₂ | [2] |

| Molecular Weight | 597.0 g/mol | [2][3] |

| pKa₁ | 11.92 | [3] |

| pKa₂ | 11.32 | [3] |

| Appearance | Not specified in search results | |

| Solubility | Not specified in search results |

The high pKa values of this compound indicate that its amine groups are strongly basic.[3] Consequently, at physiological pH, this compound will exist predominantly in its doubly protonated, dicationic form, making it an effective counterion for acidic drugs.[3]

Table 2: Physicochemical Properties of Penicillin G this compound

| Property | Value | Reference |

| Molecular Formula | C₇₄H₁₀₀N₆O₈S₂ | [1][4] |

| Molecular Weight | 1265.75 g/mol | [1] |

| Appearance | Tasteless crystals | [1] |

| Melting Point | 171-173 °C (decomposes) | [1] |

| Optical Rotation [α]D²⁵ | +115.3° (c = 10 in chloroform) | [1] |

| Stability | Stable for weeks at ambient temperature; >2 years if stored properly (dark, 0-4°C short term, -20°C long term) | [4] |

Table 3: Solubility of Penicillin G this compound at ~28°C

| Solvent | Solubility (mg/mL) | Reference |

| Water | 0.075 | [1] |

| Methanol | 7.3 | [1] |

| Ethanol | 5.2 | [1] |

| Isopropanol | 1.7 | [1] |

| Isoamyl alcohol | 3.1 | [1] |

| Cyclohexane | 0.115 | [1] |

| Benzene | 0.60 | [1] |

| Toluene | 0.39 | [1] |

| Petroleum Ether | 0.0 | [1] |

| Isooctane | 0.055 | [1] |

| Carbon Tetrachloride | 0.50 | [1] |

| Ethyl Acetate | 1.65 | [1] |

| Isoamyl Acetate | 1.4 | [1] |

| Acetone | 3.4 | [1] |

| Methyl Ethyl Ketone | 3.65 | [1] |

| Ether | 0.70 | [1] |

The extremely low aqueous solubility of Penicillin G this compound is a key characteristic that can be exploited for developing long-acting injectable formulations.

The Mechanism of Diamine Salt Formation

This compound's two basic nitrogen centers allow it to form a salt with two molecules of a monobasic acidic drug, such as Penicillin G, in a 1:2 stoichiometric ratio.[5] The process involves the transfer of a proton from the carboxylic acid group of Penicillin G to each of the amine groups of this compound. This acid-base reaction results in the formation of a dicationic this compound species and two anionic penicillin molecules, which are held together by electrostatic interactions.

Caption: Mechanism of 1:2 salt formation between this compound and penicillin G.

The large, nonpolar dehydroabietyl groups of this compound contribute to the low aqueous solubility of the resulting salt, a property that can be advantageous for creating depot formulations for sustained drug release.

Advantages of this compound in Salt Formation

The use of this compound as a salt-forming agent offers several potential benefits in drug development:

-

Improved Stability: Salt forms of drugs are often more stable than the free acid or base form.[6] The crystalline nature of many this compound salts can enhance the chemical and physical stability of the API, potentially leading to a longer shelf life.[6]

-

Modified Solubility and Dissolution: As demonstrated with Penicillin G, this compound can drastically reduce the aqueous solubility of a drug. This is particularly useful for developing long-acting parenteral formulations where slow dissolution from the injection site leads to sustained therapeutic drug levels.

-

Taste Masking: The tasteless nature of Penicillin G this compound crystals suggests that this compound can be an effective agent for masking the unpleasant taste of certain APIs in oral formulations.[1]

-

Controlled Release: The formation of low-solubility salts is a well-established strategy for achieving controlled or sustained drug release.[6] This can lead to improved patient compliance through reduced dosing frequency.

-

Ease of Handling and Manufacturing: Crystalline salts are often easier to handle, process, and formulate compared to amorphous or less stable forms of an API.[6]

Experimental Protocols

The following sections provide generalized experimental protocols for the preparation and characterization of this compound salts, using Penicillin G this compound as a model. These protocols are derived from general principles of salt formation and information inferred from patent literature.

Preparation of Penicillin G this compound

This protocol is based on the principle of a metathesis reaction between a water-soluble salt of Penicillin G and a water-soluble salt of this compound.

Materials:

-

Penicillin G Potassium Salt

-

This compound Dihydrochloride

-

Deionized Water

-

Suitable organic solvent (e.g., ethanol, acetone)

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Solution Preparation:

-

Prepare a solution of Penicillin G potassium salt in deionized water. The concentration should be optimized to ensure complete dissolution.

-

Separately, prepare a solution of this compound dihydrochloride in a suitable solvent system (e.g., a mixture of water and a water-miscible organic solvent to aid solubility).

-

-

Salt Formation and Precipitation:

-

Slowly add the Penicillin G potassium salt solution to the stirred this compound dihydrochloride solution at room temperature.

-

The sparingly soluble Penicillin G this compound salt will precipitate out of the solution.

-

Continue stirring for a defined period (e.g., 1-2 hours) to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration using a Büchner funnel.

-

Wash the collected solid with deionized water to remove any unreacted starting materials and by-products (e.g., potassium chloride).

-

A subsequent wash with a volatile organic solvent (e.g., cold ethanol or acetone) can be performed to aid in drying.

-

-

Drying:

-

Dry the purified Penicillin G this compound salt in a drying oven at a controlled temperature (e.g., 40-50°C) or under vacuum at room temperature until a constant weight is achieved.

-

Caption: Workflow for the preparation of penicillin G this compound.

Characterization of the this compound Salt

The resulting salt should be characterized to confirm its identity, purity, and physicochemical properties.

Methods:

-

Melting Point Determination: Determine the melting point of the dried salt using a standard melting point apparatus. A sharp melting point is indicative of purity. For Penicillin G this compound, decomposition is observed between 171-173°C.[1]

-

Optical Rotation: Measure the specific rotation of a solution of the salt in a suitable solvent (e.g., chloroform for Penicillin G this compound) using a polarimeter.[1]

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Confirm the presence of key functional groups from both the API and this compound, and the formation of the carboxylate salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the salt and the 1:2 stoichiometry by integrating the signals corresponding to the API and this compound.

-

-

Powder X-ray Diffraction (PXRD): Analyze the solid-state properties of the salt, such as its crystallinity and polymorphic form.

-

Solubility Studies: Determine the solubility of the salt in various solvents, particularly in aqueous media at different pH values, following established protocols.

-

Dissolution Testing: Perform in vitro dissolution studies using standard apparatus (e.g., USP Apparatus II) in relevant dissolution media to determine the drug release profile.

Case Study: Penicillin G this compound

Penicillin G this compound serves as a prime example of the successful application of this compound in salt formation. Penicillin G, a widely used antibiotic, is susceptible to degradation in acidic environments, such as the stomach. The formation of the this compound salt significantly reduces its aqueous solubility, which can protect the drug from degradation and allow for its use in long-acting injectable formulations. This modification of its physicochemical properties demonstrates the profound impact that salt formation with a diamine like this compound can have on the therapeutic application of a drug.

Conclusion

This compound is a versatile and valuable tool in the field of pharmaceutical salt selection. Its diamine nature and large hydrophobic structure provide a unique set of properties that can be leveraged to overcome formulation challenges and enhance the performance of acidic APIs. By carefully considering the principles of salt formation and employing rigorous characterization techniques, researchers and drug development professionals can effectively utilize this compound to create more stable, effective, and patient-friendly drug products. The well-documented case of Penicillin G this compound stands as a testament to the potential of this approach in modern pharmaceutical development.

References

An In-depth Technical Guide to the Origin and Synthesis of Hydrabamine from Abietic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrabamine, chemically known as N,N'-bis(dehydroabietyl)ethylenediamine, is a large molecule amine derived from abietic acid, a naturally occurring diterpenoid resin acid. Its primary application in the pharmaceutical industry has been as a long-acting carrier for penicillin G, forming a stable, sparingly soluble salt that allows for slow release of the antibiotic after intramuscular injection. This technical guide provides a comprehensive overview of the origin of this compound from abietic acid and a detailed, multi-step synthesis pathway. The synthesis involves the aromatization of abietic acid to dehydroabietic acid, followed by the conversion of the carboxylic acid functionality to a primary amine, and concluding with the coupling of two dehydroabietylamine molecules with an ethylenediamine bridge. This document includes detailed experimental protocols, quantitative data organized for clarity, and visualizations of the synthetic pathway and workflows to aid in research and development.

Introduction

Abietic acid is a diterpene resin acid that is the primary component of rosin, derived from the oleoresin of coniferous trees. Its rigid, tricyclic structure has made it an attractive starting material for the synthesis of various complex molecules and chiral auxiliaries. One such derivative is this compound, a diamine formed by linking two dehydroabietyl moieties through an ethylenediamine linker. The dehydroabietyl skeleton is obtained through the dehydrogenation of abietic acid, resulting in an aromatic C-ring.

The significance of this compound lies in its use as a salt-forming agent with acidic drugs, most notably penicillin G. The resulting this compound Penicillin G salt exhibits low solubility in water, which leads to a prolonged therapeutic effect by maintaining a low but effective concentration of the antibiotic in the bloodstream over an extended period. This guide will detail the synthetic journey from the readily available natural product, abietic acid, to the final pharmaceutical ingredient, this compound.

Overall Synthesis Pathway

The synthesis of this compound from abietic acid can be conceptually divided into three main stages:

-

Aromatization: Conversion of abietic acid to dehydroabietic acid.

-

Amination: Transformation of the carboxylic acid group of dehydroabietic acid into a primary amine to yield dehydroabietylamine.

-

Dimerization: Coupling of two molecules of dehydroabietylamine with a two-carbon linker to form this compound.

Experimental Protocols and Data

Stage 1: Synthesis of Dehydroabietic Acid from Abietic Acid

The aromatization of the C-ring of abietic acid to form dehydroabietic acid is a critical first step. This is typically achieved through dehydrogenation using a palladium on carbon (Pd/C) catalyst at elevated temperatures. To facilitate the reaction and prevent sublimation of the starting material, abietic acid is often first converted to its methyl ester.

3.1.1. Methylation of Abietic Acid

-

Reaction: Abietic acid is esterified to methyl abietate.

-

Protocol:

-

Dissolve abietic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for instance, lithium hydroxide (LiOH), to the solution.

-

Introduce a methylating agent, like dimethyl sulfate (Me₂SO₄), to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain pure methyl abietate.

-

3.1.2. Dehydrogenation of Methyl Abietate

-

Reaction: The diene system in the C-ring of methyl abietate is aromatized.

-

Protocol:

-

In a reaction vessel equipped with a reflux condenser, place methyl abietate (1 equivalent) and 5% palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).

-

Heat the mixture to a high temperature, around 250 °C, under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Maintain the temperature for several hours until the reaction is complete, as indicated by TLC or gas chromatography (GC) analysis.

-

Cool the reaction mixture and dissolve it in a suitable organic solvent.

-

Filter off the Pd/C catalyst.

-

Remove the solvent under reduced pressure to yield crude methyl dehydroabietate.

-

3.1.3. Saponification of Methyl Dehydroabietate

-

Reaction: The methyl ester of dehydroabietic acid is hydrolyzed back to the carboxylic acid.

-

Protocol:

-

Dissolve the crude methyl dehydroabietate in a mixture of methanol and water.

-

Add a strong base, such as potassium hydroxide (KOH), to the solution.[1]

-

Reflux the mixture for several hours until the saponification is complete.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the dehydroabietic acid.

-

Collect the solid product by filtration, wash with water, and dry to obtain dehydroabietic acid.

-

| Step | Reactants | Reagents | Conditions | Yield | Reference |

| Methylation | Abietic Acid | LiOH, Me₂SO₄, DMF | Room Temperature | Quantitative | [1] |

| Dehydrogenation | Methyl Abietate | 5% Pd/C | 250 °C | 85% | [1] |

| Saponification | Methyl Dehydroabietate | KOH, MeOH/H₂O | Reflux | 75% | [1] |

Stage 2: Synthesis of Dehydroabietylamine from Dehydroabietic Acid

The conversion of the carboxylic acid group of dehydroabietic acid to a primary amine can be achieved through several methods, with the Curtius rearrangement being a reliable and high-yielding approach. This method avoids harsh reducing agents that could affect the aromatic ring.

3.2.1. Curtius Rearrangement

The Curtius rearrangement proceeds through an acyl azide intermediate, which then rearranges to an isocyanate, followed by hydrolysis to the amine.

-

Protocol for Curtius Rearrangement:

-

Acyl Chloride Formation: Convert dehydroabietic acid to its acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene.

-

Acyl Azide Formation: The crude acyl chloride is then reacted with sodium azide (NaN₃) in a suitable solvent system, often a biphasic mixture of water and an organic solvent, to form the dehydroabietoyl azide.

-

Rearrangement and Trapping: The acyl azide is carefully heated in an inert solvent (e.g., toluene or tert-butanol). The rearrangement to the isocyanate occurs with the loss of nitrogen gas. If performed in the presence of an alcohol (like tert-butanol), a carbamate is formed, which can be subsequently hydrolyzed to the amine.

-

Hydrolysis: The resulting isocyanate or carbamate is hydrolyzed under acidic or basic conditions to yield dehydroabietylamine.

-

| Step | Intermediate | Reagents | Conditions | Yield |

| 1 | Dehydroabietoyl Chloride | SOCl₂ or (COCl)₂ | Room Temp to Reflux | High |

| 2 | Dehydroabietoyl Azide | NaN₃ | 0 °C to Room Temp | High |

| 3 | Dehydroabietyl Isocyanate | Heat | Varies with solvent | High |

| 4 | Dehydroabietylamine | H₃O⁺ or OH⁻ | Reflux | Good to High |

Stage 3: Synthesis of this compound from Dehydroabietylamine

The final step in the synthesis is the dimerization of dehydroabietylamine to form this compound. This is achieved by reacting two equivalents of the amine with a suitable two-carbon electrophile, such as 1,2-dichloroethane or 1,2-dibromoethane.

-

Reaction: Nucleophilic substitution of two dehydroabietylamine molecules onto a 1,2-dihaloethane.

-

Protocol:

-

Dissolve dehydroabietylamine (2 equivalents) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to act as a scavenger for the hydrohalic acid byproduct.

-

Add 1,2-dichloroethane or 1,2-dibromoethane (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by TLC.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

| Reactants | Reagents | Conditions | Yield |

| Dehydroabietylamine, 1,2-Dichloroethane | K₂CO₃, DMF | 80-100 °C | Moderate to Good |

Conclusion

The synthesis of this compound from abietic acid is a multi-step process that leverages the rich chemistry of this natural product. The key transformations involve the aromatization of the abietane skeleton, conversion of a carboxylic acid to a primary amine via a reliable rearrangement reaction, and a final dimerization to construct the target molecule. The protocols outlined in this guide provide a framework for the laboratory-scale synthesis of this compound. For industrial-scale production, optimization of reaction conditions, solvent selection, and purification methods would be necessary to ensure efficiency, cost-effectiveness, and compliance with regulatory standards. The continued interest in long-acting drug formulations suggests that derivatives of natural products like this compound will remain relevant in pharmaceutical development.

References

An In-depth Technical Guide to the Basicity and pKa of Hydrabamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and predicted pKa of Hydrabamine, a diamine compound. The document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the physicochemical properties of this molecule.

Introduction to this compound

This compound is a large, complex diamine with the chemical formula C42H64N2.[1][2] Its structure consists of two large hydrophobic moieties connected by an ethylenediamine linker. The presence of two nitrogen atoms gives this compound its basic character, allowing it to accept protons under acidic conditions.[1][2][3] Understanding the basicity and the acid dissociation constants (pKa) of these amino groups is crucial for predicting its behavior in physiological environments, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential pharmacological activity.

Basicity and Predicted pKa of this compound

The basicity of an amine is quantified by the pKa of its conjugate acid.[4][5][6] For a diamine like this compound, there are two pKa values, corresponding to the stepwise protonation of the two nitrogen atoms.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C42H64N2 | PubChem[1] |

| Molecular Weight | 596.97 g/mol | ChemicalBook[3] |

| Predicted pKa | 10.17 ± 0.20 | ChemicalBook[3] |

It is important to note that this predicted pKa value likely represents the first protonation step (pKa1) and the second pKa value (pKa2) is expected to be lower. The large, sterically hindering groups attached to the nitrogen atoms may also influence their basicity.

Experimental Protocols for pKa Determination

Due to the predicted low aqueous solubility of this compound, standard potentiometric titration methods may be challenging. Therefore, methods suitable for poorly soluble compounds are recommended. Below are detailed hypothetical protocols for determining the pKa values of this compound.

Potentiometric Titration in a Co-solvent System

This method is a common and accurate technique for pKa determination.[7][8] The use of a co-solvent is necessary to dissolve the poorly soluble this compound.

Methodology:

-

Preparation of this compound Solution:

-

Accurately weigh approximately 20-30 mg of this compound.

-

Dissolve the compound in a suitable co-solvent mixture, such as methanol/water or dioxane/water (e.g., 50:50 v/v), to a final concentration of approximately 1-5 mM.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0).

-

Place a known volume (e.g., 25 mL) of the this compound solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

-

Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

-

-

Titration Procedure:

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

Record the pH reading after each addition, allowing the solution to equilibrate.

-

Continue the titration well past the equivalence points to obtain a complete titration curve.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa values are determined from the pH at the half-equivalence points of the titration curve. For a diamine, two inflection points will be observed, corresponding to the two pKa values.

-

Alternatively, the pKa values can be determined by calculating the first and second derivatives of the titration curve.

-

UV-Vis Spectrophotometric Method

This method is particularly useful for compounds with a chromophore in the vicinity of the ionizable group, and for those with low solubility.[9][10][11]

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of this compound (e.g., pH 2 to 12).

-

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare a series of solutions by adding a small, constant volume of the this compound stock solution to each buffer solution, ensuring the final concentration is within the linear range of the spectrophotometer.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The pKa value is the pH at the inflection point of this curve. For a diamine, the data may be more complex, potentially showing two transitions if the electronic environment of the chromophore is affected by both protonation events.

-

Visualizing the Protonation of this compound

The following diagram illustrates the stepwise protonation of a generic diamine, representing the acid-base equilibrium of this compound.

References

- 1. This compound | C42H64N2 | CID 159357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 125-92-8 [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. christou.chem.ufl.edu [christou.chem.ufl.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

The Role of Hydrabamine in Enhancing Drug Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and therapeutic efficacy. A significant portion of new chemical entities exhibit poor water solubility, posing a major challenge in drug development. One established strategy to address this is the formation of pharmaceutical salts. This technical guide explores the use of hydrabamine, a large diamine molecule, as a salt-forming agent to modify and enhance the solubility of acidic drugs. Through a detailed examination of Penicillin G this compound, this document provides insights into the underlying mechanisms, quantitative solubility data, and relevant experimental protocols.

Introduction to this compound

This compound, chemically known as N,N'-Bis(dehydroabietyl)ethylenediamine, is a complex diamine.[1] Its large, lipophilic structure and basic nitrogen centers make it a candidate for forming stable salts with acidic drug molecules. The primary documented application of this compound in pharmaceuticals is as a counter-ion for penicillin G, creating a salt with modified physicochemical properties.[1]

This compound's Physicochemical Properties:

-

Molecular Formula: C42H64N2[2]

-

Molecular Weight: 597.0 g/mol [2]

-

Nature: Diamine, acting as a conjugate base.[2]

Mechanism of Solubility Enhancement: Salt Formation

Salt formation is a widely utilized and effective technique for increasing the dissolution rate and solubility of ionizable drugs.[3][4][5] For a weakly acidic drug (HA), which often has low aqueous solubility in its neutral form, reaction with a base like this compound (B) can form a salt (BH+A-).

The underlying principle of solubility enhancement through salt formation is the introduction of ionic character to the molecule. In an aqueous environment, the salt dissociates into its constituent ions (BH+ and A-). These charged species are generally more soluble in polar solvents like water than the uncharged parent drug.[6] This increased solubility is governed by factors such as the pKa of the drug and the counter-ion, the pH of the medium, and the crystal lattice energy of the salt.[3][4]

The conversion of a weakly acidic drug to its salt form can significantly increase its solubility and dissolution rate, which are often the rate-limiting steps for oral absorption.[7]

Figure 1: Mechanism of solubility enhancement via salt formation with this compound.

Case Study: Penicillin G this compound

The most well-documented use of this compound to alter drug properties is in the formation of Penicillin G this compound. This salt is a combination of two molecules of benzylpenicillinic acid with one molecule of this compound.[1] The formation of this salt significantly alters the solubility profile of penicillin G, particularly reducing its solubility in water, which can be advantageous for creating long-acting depot formulations.

Quantitative Solubility Data

The solubility of Penicillin G this compound has been determined in a variety of solvents. The data, originally published by P. J. Weiss et al. in 1957, is summarized in the table below.[1] This table highlights the low aqueous solubility and higher solubility in certain organic solvents.

| Solvent | Solubility (mg/mL) at ~28°C |

| Water | 0.075 |

| Methanol | 7.3 |

| Ethanol | 5.2 |

| Isopropanol | 1.7 |

| Isoamyl alcohol | 3.1 |

| Cyclohexane | 0.115 |

| Benzene | 0.60 |

| Toluene | 0.39 |

| Petroleum Ether | 0.0 |

| Isooctane | 0.055 |

| Carbon Tetrachloride | 0.50 |

| Ethyl Acetate | 1.65 |

| Isoamyl Acetate | 1.4 |

| Acetone | 3.4 |

| Methyl Ethyl Ketone | 3.65 |

| Ether | 0.70 |

Data sourced from P. J. Weiss et al., Antibiot. Chemother. 7, 374 (1957).[1]

Experimental Protocols

General Protocol for the Synthesis of an Amine Salt of an Acidic Drug

While the specific patent for Penicillin G this compound preparation (L. C. Cheney, US 2812325) provides the definitive method, a general experimental protocol for forming a salt between an acidic drug like penicillin and an amine like this compound can be outlined as follows. This process typically involves a neutralization reaction in a suitable solvent.

References

The Historical Context of Hydrabamine in Pharmaceutical Sciences: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrabamine, chemically known as N,N'-Bis(dehydroabietyl)ethylenediamine, holds a significant place in the historical landscape of pharmaceutical sciences, not as a therapeutic agent in its own right, but as a crucial component in the development of long-acting antibiotic formulations. Its primary role was as a salt-forming agent for penicillin G, leading to the creation of Penicillin G this compound. This formulation was designed to produce a stable, injectable suspension that would slowly release penicillin G into the bloodstream, thereby maintaining therapeutic concentrations over an extended period. This guide provides an in-depth technical overview of the historical context, physicochemical properties, and the mechanism of action of the active component associated with this compound's pharmaceutical use.

Historical Context and Development

The mid-20th century was a transformative period in the field of antibiotics, with penicillin G being a cornerstone of antibacterial therapy. However, the soluble salts of penicillin G, such as the sodium or potassium salts, were rapidly absorbed and excreted, necessitating frequent injections to maintain effective therapeutic levels. This limitation spurred research into the development of "depot" or long-acting penicillin formulations.

The strategy centered on creating poorly soluble salts of penicillin G by reacting it with various organic bases. The resulting compounds, when administered as an aqueous suspension, would act as a reservoir at the site of injection, slowly dissolving and releasing penicillin G into circulation.

It is in this context that this compound emerged as a viable organic base. Research in the mid-1950s led to the development of Penicillin G this compound. Key milestones in its development include:

-

1954-1955: Initial pharmacological studies were published by MacCorquodale et al. and DeRose et al., which likely detailed the early in vivo performance of this new penicillin salt.

-

1957: A United States patent (2,812,325) was granted to L. C. Cheney, assigned to Abbott Laboratories, for the preparation of N,N'-bis-(dehydroabietyl)-ethylenediamine di-benzylpenicillin, commercially known as Penicillin G this compound.

These developments positioned Penicillin G this compound as a therapeutic option for infections requiring sustained antibiotic treatment.

Physicochemical Properties and Quantitative Data

This compound itself is a large, complex diamine. When reacted with two molecules of penicillin G, it forms a stable, crystalline salt with low solubility in water. This low solubility was the key to its function as a long-acting formulation.

Quantitative Data: Solubility of Penicillin G this compound

The following table summarizes the solubility of Penicillin G this compound in various solvents, as determined in early studies. This data was crucial for formulation development and understanding its release characteristics.

| Solvent | Solubility (mg/mL) at approx. 28°C |

| Water | 0.075 |

| Methanol | 7.3 |

| Ethanol | 5.2 |

| Isopropanol | 1.7 |

| Acetone | 3.4 |

| Ethyl Acetate | 1.65 |

| Benzene | 0.60 |

| Carbon Tetrachloride | 0.50 |

| Ether | 0.70 |

Experimental Protocols

Synthesis of Penicillin G this compound (Generalized Protocol)

The preparation of Penicillin G this compound, as described in the patent literature, would have followed a straightforward salt formation reaction.

-

Preparation of a Soluble Penicillin Salt Solution: A solution of a soluble salt of penicillin G, such as potassium penicillin G, would be prepared in an aqueous medium.

-

Preparation of a this compound Salt Solution: this compound would be dissolved in a suitable water-miscible solvent, and the solution would be acidified to form a soluble salt, such as the dihydrochloride.

-

Precipitation of Penicillin G this compound: The two solutions would be mixed, likely with stirring. The low solubility of Penicillin G this compound in the aqueous medium would cause it to precipitate out of the solution.

-

Isolation and Purification: The precipitated Penicillin G this compound would be collected by filtration, washed with water to remove any unreacted starting materials and soluble byproducts, and then dried to yield the final product.

Caption: Generalized workflow for the synthesis of Penicillin G this compound.

Pharmacological Evaluation (Inferred Protocols)

The early pharmacological studies of Penicillin G this compound would have focused on demonstrating its long-acting properties and efficacy.

-

Animal Models: Studies would have been conducted in animal models (e.g., rabbits, dogs) to assess the pharmacokinetic profile of the drug.

-

Blood Level Determination: Following intramuscular injection of a suspension of Penicillin G this compound, blood samples would be collected at various time points. The concentration of penicillin G in the serum would be determined using microbiological assays (e.g., cylinder plate assay with a sensitive bacterial strain like Sarcina lutea or Staphylococcus aureus). This would establish the duration of effective antibiotic levels.

-

Efficacy Studies: The therapeutic efficacy would be evaluated in animal models of bacterial infection. Animals would be infected with a penicillin-sensitive pathogen, and the ability of a single injection of Penicillin G this compound to protect the animals from the infection would be assessed and compared to treatment with soluble penicillin G.

Mechanism of Action: The Penicillin G Signaling Pathway

It is crucial to understand that this compound itself is not an antibacterial agent. The therapeutic effect of Penicillin G this compound is solely due to the Penicillin G molecule. Penicillin G is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The key steps in this pathway are:

-

Target Identification: Penicillin G targets a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][2][3]

-

Enzyme Inhibition: PBPs, specifically transpeptidases, are responsible for the final step in peptidoglycan synthesis, which involves cross-linking the peptide chains of the cell wall, giving it structural integrity.[1][2]

-

Covalent Bonding: The highly reactive β-lactam ring of penicillin G covalently binds to the active site of the transpeptidase, irreversibly inactivating the enzyme.[3]

-

Disruption of Cell Wall Synthesis: With the transpeptidases inhibited, the bacterial cell cannot properly synthesize or repair its peptidoglycan cell wall.[1][2]

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[1]

Caption: Mechanism of action of Penicillin G, inhibiting bacterial cell wall synthesis.

Conclusion

This compound played a pivotal, albeit supportive, role in the advancement of antibiotic therapy in the mid-20th century. While not possessing intrinsic therapeutic properties, its use in the formation of Penicillin G this compound was a significant step in overcoming the pharmacokinetic limitations of early penicillin treatments. This innovation allowed for less frequent dosing and improved patient compliance, contributing to more effective management of bacterial infections. The study of this compound and its pharmaceutical application serves as a classic example of how formulation science can profoundly impact the clinical utility of a drug.

References

The Core Mechanism of Hydrabamine as a Formulation Excipient: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrabamine, a large, hydrophobic diamine, primarily functions as a specialized formulation excipient through its ability to form sparingly soluble salts with acidic active pharmaceutical ingredients (APIs). This salt formation is a strategic approach to modify the physicochemical properties of a drug, leading to enhanced stability, improved taste-masking, and the development of sustained-release oral dosage forms. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its application in forming low-solubility salts, and presents relevant physicochemical data, experimental protocols, and conceptual diagrams to elucidate its role in drug formulation.

Introduction: The Role of Salt Formation in Drug Development

The conversion of an acidic or basic API into a salt is a common and effective strategy in pharmaceutical development to optimize a drug's properties.[1][2] Salt formation can significantly influence a drug's solubility, dissolution rate, stability, hygroscopicity, and manufacturability.[1][2] While many salt-forming agents are employed to enhance aqueous solubility, a select few, like this compound, are utilized for the opposite effect: to decrease solubility and thereby control the rate of drug release.

This compound's large, complex, and hydrophobic structure makes it an ideal candidate for forming strong ionic bonds with acidic drugs, resulting in salts with significantly reduced aqueous solubility. This characteristic is particularly beneficial for:

-

Sustained Release: By decreasing the dissolution rate of a drug in the gastrointestinal tract, this compound salts can provide a prolonged therapeutic effect, reduce dosing frequency, and improve patient compliance.[3][4]

-

Taste-Masking: The low solubility of this compound salts in saliva minimizes the interaction of bitter-tasting APIs with taste receptors, making oral formulations, especially for pediatric and veterinary use, more palatable.[5][6][7]

The most well-documented application of this compound is in the formulation of Penicillin G this compound, an oral antibiotic.[8]

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physical and chemical properties is essential for its effective application as a formulation excipient.

| Property | Value | Source |

| Chemical Name | N,N'-bis([[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine) | PubChem |

| Molecular Formula | C₄₂H₆₄N₂ | PubChem |

| Molecular Weight | 597.0 g/mol | PubChem |

| Appearance | Crystalline solid | General Knowledge |

| Solubility | Practically insoluble in water; soluble in various organic solvents | General Knowledge |

| pKa | (Not publicly available, but expected to have two basic pKa values for the two amine groups) | Inferred |

Mechanism of Action: Salt Formation and its Consequences

The core mechanism of action of this compound as a formulation excipient is its function as a cationic counterion to form a stable, sparingly soluble salt with an acidic API.

The Salt Formation Process

This compound possesses two amine functional groups that can be protonated to form a dication. This dication then interacts electrostatically with the anionic form of an acidic drug (e.g., a drug with a carboxylic acid group) to form a stable salt. The stoichiometry of this interaction can vary depending on the specific API and reaction conditions. For instance, with Penicillin G, a 1:2 molar ratio of this compound to penicillin is formed.[9]

Impact on Physicochemical Properties: The Case of Penicillin G this compound

The formation of the this compound salt drastically alters the physicochemical properties of the parent drug. The most significant change is a dramatic reduction in aqueous solubility.

| Compound | Solubility in Water (mg/mL at ~28°C) | Other Solubilities (mg/mL at ~28°C) | Source |

| Penicillin G Potassium | Highly soluble | - | General Knowledge |

| Penicillin G this compound | 0.075 | Methanol: 7.3, Ethanol: 5.2, Acetone: 3.4, Ether: 0.70 | [8] |

This significant decrease in aqueous solubility is the primary driver for the two main applications of this compound as an excipient:

-

Sustained Release: In an oral dosage form, the low solubility of Penicillin G this compound leads to a slow dissolution rate in the gastrointestinal tract. This slow dissolution acts as the rate-limiting step for drug absorption, resulting in a sustained release profile and prolonged therapeutic plasma concentrations.[3][10]

-

Taste-Masking: For oral suspensions, particularly for pediatric or veterinary use, the bitter taste of many APIs is a major challenge. By forming a sparingly soluble salt, the concentration of the free, dissolved (and therefore taste-able) drug in the saliva is kept below the taste threshold.[5][11] This makes the formulation more palatable without the need for complex coating technologies.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, characterization, and in vitro evaluation of this compound-API salts. These protocols are based on standard pharmaceutical practices and should be adapted for specific APIs.

Synthesis of a this compound-API Salt (Representative Protocol)

This protocol describes a typical laboratory-scale synthesis of a this compound salt of an acidic API.

Materials:

-

Acidic API

-

This compound

-

Suitable solvent (e.g., ethanol, methanol, acetone)[8]

-

Anti-solvent (if necessary, e.g., water)

Procedure:

-

Dissolve the acidic API in a minimal amount of the chosen solvent with warming if necessary.

-

In a separate container, dissolve a stoichiometric amount of this compound in the same solvent.

-

Slowly add the this compound solution to the API solution with constant stirring.

-

Continue stirring for a specified period (e.g., 1-2 hours) at room temperature or a slightly elevated temperature.

-

If precipitation does not occur, cool the solution in an ice bath or add an anti-solvent dropwise until turbidity is observed.

-

Allow the precipitate to fully form by leaving the mixture to stand for several hours or overnight, preferably at a reduced temperature.

-

Collect the solid salt by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the resulting solid under vacuum to a constant weight.

Physicochemical Characterization of the this compound-API Salt

A thorough characterization is crucial to confirm the formation of the salt and to determine its properties.

| Analytical Technique | Purpose | Expected Outcome for a this compound-API Salt |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm salt formation by observing changes in the vibrational frequencies of functional groups. | Disappearance of the carboxylic acid C=O stretch of the API and appearance of a carboxylate anion stretch at a lower wavenumber. Changes in the N-H bending region of this compound. |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess the crystallinity of the salt. | A sharp, single endothermic peak corresponding to the melting point of the new salt, which is different from the melting points of the individual starting materials. |

| X-Ray Powder Diffraction (XRPD) | To confirm the formation of a new crystalline solid and to identify its crystal form. | A unique diffraction pattern that is different from the patterns of the API and this compound, indicating the formation of a new crystalline lattice.[12][13] |

| Solubility Studies | To quantify the reduction in solubility of the API upon salt formation. | Significantly lower aqueous solubility of the salt compared to a highly soluble salt form (e.g., sodium or potassium salt) of the API. |

In Vitro Dissolution Testing for Sustained Release

This protocol outlines a standard method for evaluating the sustained-release properties of a formulation containing a this compound-API salt.

Apparatus: USP Apparatus 2 (Paddle Apparatus)[14]

Dissolution Medium: 900 mL of a buffered solution simulating physiological pH (e.g., pH 1.2 for 2 hours, followed by a change to pH 6.8).[14]

Temperature: 37 ± 0.5 °C[14]

Paddle Speed: 50 rpm[14]

Procedure:

-

Place the dosage form (e.g., tablet or capsule containing the this compound-API salt) in the dissolution vessel.

-

Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Filter the samples and analyze the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).

-

Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Stability Testing of this compound-API Formulations

Stability studies are essential to determine the shelf-life of the drug product under various environmental conditions.

Storage Conditions (as per ICH guidelines): [15][16]

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated: 0, 3, and 6 months

Parameters to be Tested:

-

Physical: Appearance, color, odor, pH (for suspensions), redispersibility (for suspensions).[15][17]

-

Chemical: Assay of the API, content of degradation products, dissolution profile.[15][17]

-

Microbiological (for suspensions): Microbial limits, preservative effectiveness.[15][17]

Alternative Mechanisms of Action: An Evaluation

While the primary mechanism of action of this compound is clearly salt formation leading to reduced solubility, it is prudent to consider other potential roles as a formulation excipient.

-

Nanoparticle Formation: There is currently no scientific literature to suggest that this compound is used to formulate API-containing nanoparticles. Its hydrophobic nature is more conducive to forming crystalline salts rather than acting as a stabilizer in nanoparticulate systems.

-

Stabilization of Amorphous Drugs: The available evidence points towards this compound forming crystalline salts with acidic APIs. The formation of a stable crystalline structure is generally antithetical to the stabilization of an amorphous form of a drug. Therefore, it is highly unlikely that this compound would be used for this purpose.

Conclusion

This compound serves as a highly specialized formulation excipient with a well-defined mechanism of action: the formation of sparingly soluble crystalline salts with acidic active pharmaceutical ingredients. This mechanism is effectively leveraged to achieve sustained-release profiles and for taste-masking of bitter drugs in oral dosage forms. The case of Penicillin G this compound provides a classic example of this application. While its use appears to be niche, for appropriate acidic drug candidates, this compound offers a straightforward and effective formulation strategy to control drug release and improve palatability. Further research into the application of this compound with other classes of acidic drugs could broaden its utility in pharmaceutical formulation.

References

- 1. www3.paho.org [www3.paho.org]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. upm-inc.com [upm-inc.com]

- 4. How Sustained-Release Drug Release Systems Work - Specac Ltd [specac.com]

- 5. Non-human tools for the evaluation of bitter taste in the design and development of medicines: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. senopsys.com [senopsys.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. Penicillin G this compound [drugfuture.com]

- 9. GSRS [precision.fda.gov]

- 10. What is the drug-release principle of sustained-release and controlled-release formulations? [synapse.patsnap.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]

- 15. asean.org [asean.org]

- 16. medkoo.com [medkoo.com]

- 17. bpng.co.uk [bpng.co.uk]

A Framework for the Preliminary Investigation of Hydrabamine's Potential Biological Inertness

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive framework for conducting a preliminary investigation into the biological inertness of the chemical compound Hydrabamine. To date, a thorough review of publicly available scientific literature reveals a significant lack of data pertaining to the biological activity, metabolic fate, and potential toxicity of this compound. This guide, therefore, serves as a proposed roadmap for researchers, providing detailed experimental protocols and data presentation structures necessary to systematically evaluate its potential as a biologically inert substance. The core of this framework is a multi-phased in vitro approach, encompassing cytotoxicity assessment, metabolic stability analysis, and broad-panel off-target binding screening. The successful completion of these studies would provide the foundational evidence required to support a claim of biological inertness for this compound, a critical step for its potential application in various biomedical and pharmaceutical contexts.

Introduction

This compound is a diamine compound with the molecular formula C42H64N2[1]. Its chemical structure is well-defined, and it is cataloged in chemical databases such as PubChem[1][2]. However, beyond its basic chemical and physical properties, there is a conspicuous absence of information regarding its interaction with biological systems. The concept of "biological inertness" implies that a substance has minimal or no pharmacological or toxicological effects on a living organism. Establishing such a profile is crucial for compounds intended for use as excipients, scaffolds in drug delivery systems, or as negative controls in biological assays.

This technical guide presents a structured, three-phase investigational plan to address the knowledge gap concerning this compound's biological activity. The proposed studies are designed to be conducted in vitro, providing a cost-effective and high-throughput preliminary assessment.

Proposed Experimental Investigation

A sequential, three-phase approach is proposed to systematically evaluate the biological inertness of this compound.

Phase 1: In Vitro Cytotoxicity Assessment

The initial phase aims to determine whether this compound exerts cytotoxic effects on living cells. A lack of cytotoxicity over a broad concentration range is a primary indicator of biological inertness. We propose a resazurin-based cell viability assay, which is a sensitive and reliable method for assessing cell health[3][4].

Phase 2: Metabolic Stability Assessment

This phase will investigate the susceptibility of this compound to metabolism by key drug-metabolizing enzymes. A compound that is highly stable in the presence of metabolic enzymes is less likely to be transformed into active or toxic metabolites in vivo. The recommended approach is a liver microsomal stability assay, a standard in vitro method to evaluate Phase I metabolism[5][6][7][8].

Phase 3: Off-Target Binding Profile

To comprehensively screen for unforeseen biological interactions, a broad-panel receptor binding assay is proposed. This will assess this compound's ability to bind to a wide array of common G protein-coupled receptors (GPCRs), ion channels, and transporters. The absence of significant binding affinity for these targets would strongly support its classification as biologically inert[9][10].

Data Presentation

The quantitative data generated from the proposed experimental investigation should be summarized in the following tabular formats for clarity and ease of comparison. The tables below present hypothetical data to illustrate the expected outcomes for a biologically inert compound.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |

| 0 (Vehicle Control) | 100 ± 4.2 |

| 0.1 | 98.7 ± 5.1 |

| 1 | 99.2 ± 3.8 |

| 10 | 97.5 ± 4.5 |

| 50 | 96.8 ± 5.3 |

| 100 | 95.1 ± 4.9 |

Table 2: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

| Incubation Time (minutes) | This compound Remaining (%) (Mean ± SD, n=3) |

| 0 | 100 ± 3.1 |

| 5 | 98.9 ± 2.7 |

| 15 | 97.4 ± 3.5 |

| 30 | 96.2 ± 4.0 |

| 60 | 94.8 ± 3.3 |

Table 3: Hypothetical Off-Target Binding Profile for this compound (Selected Targets)

| Target | Ligand Concentration (µM) | % Inhibition of Radioligand Binding (Mean ± SD, n=2) |

| Adenosine A1 Receptor | 10 | 2.1 ± 1.5 |

| Adrenergic α1A Receptor | 10 | -1.5 ± 2.0 |

| Adrenergic β2 Receptor | 10 | 3.7 ± 2.8 |

| Dopamine D2 Receptor | 10 | 0.8 ± 1.9 |

| Histamine H1 Receptor | 10 | 4.2 ± 3.1 |

| Muscarinic M1 Receptor | 10 | -0.5 ± 2.4 |

| Serotonin 5-HT2A Receptor | 10 | 1.9 ± 2.2 |

Experimental Protocols

Protocol: Resazurin-Based Cell Viability Assay

-

Cell Culture: Culture a suitable human cell line (e.g., HepG2) in appropriate medium until approximately 80% confluency.

-

Cell Seeding: Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

Assay: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the fluorescence of the resorufin product using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background fluorescence from wells with no cells.

Protocol: Microsomal Stability Assay

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution.

-

Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer[6].

-

-

Reaction Mixture: In a microcentrifuge tube, combine the microsomal solution, the NADPH regenerating system, and this compound at a final concentration of 1 µM[5][6].

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation[5].

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard[5][6].

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed to precipitate the proteins.

-

Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining concentration of this compound.

-

Data Analysis: Determine the percentage of this compound remaining at each time point relative to the 0-minute time point.

Protocol: Radioligand Receptor Binding Assay

-

Reagent Preparation:

-

Prepare a membrane fraction from cells expressing the receptor of interest.

-

Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors)[10].

-

Prepare a solution of a specific radiolabeled ligand at a concentration at or below its dissociation constant (Kd)[10].

-

Prepare a solution of this compound at the desired screening concentration (e.g., 10 µM).

-

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and this compound[10].

-

Total Binding Wells: Contain membranes and radioligand.

-

Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known unlabeled ligand for the target receptor[10].

-

Test Compound Wells: Contain membranes, radioligand, and this compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes)[10].

-

Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate the bound from the free radioligand[10].

-

Washing: Quickly wash the filters with ice-cold binding buffer.

-

Detection: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter[10].

-

Data Analysis: Calculate the percent inhibition of specific binding caused by this compound using the formula: 100 * (1 - (Test Compound cpm - Non-specific cpm) / (Total cpm - Non-specific cpm))).

Mandatory Visualizations

Caption: Proposed experimental workflow for assessing this compound's biological inertness.

Caption: Generic signaling pathway, illustrating a potential point of interaction for a biologically active compound.

References

- 1. This compound | C42H64N2 | CID 159357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(1+) | C42H65N2+ | CID 25195404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 6. labcorp.com [labcorp.com]

- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

Unlocking the Therapeutic Promise of Hydrabamine: A Technical Guide to the Discovery of Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrabamine, chemically identified as N,N'-bis(dehydroabietyl)ethylenediamine, is a derivative of dehydroabietylamine (DA), a diterpene amine derived from abietic acid found in pine resin. While this compound itself has not been extensively studied for its therapeutic potential, the parent compound, dehydroabietylamine, and its derivatives have garnered significant interest in medicinal chemistry, particularly in the realm of oncology. This technical guide consolidates the existing research on dehydroabietylamine derivatives as a foundation for exploring the potential of novel this compound derivatives. By understanding the synthesis, biological activity, and mechanisms of action of these related compounds, researchers can strategically design and evaluate new this compound-based entities with enhanced therapeutic profiles.

This document provides a comprehensive overview of the current landscape, including detailed experimental protocols, quantitative biological data, and visual representations of key processes to facilitate the discovery and development of the next generation of Hydrabamaine-based therapeutics.

Therapeutic Potential of Dehydroabietylamine Derivatives: A Proxy for this compound

The primary amino group of dehydroabietylamine has proven to be a versatile handle for chemical modification, leading to a diverse library of derivatives with a range of biological activities. The most prominent therapeutic potential observed for these derivatives is their anticancer activity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of dehydroabietylamine derivatives against a panel of human cancer cell lines. These derivatives often exhibit improved anticancer activity and lower toxicity compared to the parent compound, dehydroabietylamine. The structural modifications, which include the formation of Schiff bases, amides, and the introduction of various heterocyclic moieties, have a significant impact on their biological activity.

Table 1: In Vitro Anticancer Activity of Selected Dehydroabietylamine Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole Salts | L¹ | A549 (Lung) | 1.85 | [1][2] |

| L² | MCF-7 (Breast) | 0.75 | [1][2] | |

| Imidazole Amides | L⁵ | MCF-7 (Breast) | 2.17 | [1][2] |

| Pyrimidine Hybrids | 3r | MCF-7 (Breast) | 1.15 ± 0.31 | [3][4] |

| 3o | MCF-7 (Breast) | 2.46 ± 0.18 | [4] | |

| 3s | HCT116 (Colorectal) | 2.86 ± 0.13 | [4] | |

| Thiophene Schiff-bases | L¹ | HepG2 (Liver) | 0.66 | [5][6] |

| L¹ | A549 (Lung) | 2.11 | [5][6] | |

| L³ | HepG2 (Liver) | 1.63 | [5][6] | |

| L³ | MCF-7 (Breast) | 2.65 | [5][6] | |

| Nitro-substituted Schiff-bases | L¹⁵ | HeLa (Cervical) | Moderate to Good | [5] |

| L²⁰ | A549 (Lung) | Moderate to Good | [5] |

Proposed Mechanisms of Action

The anticancer activity of dehydroabietylamine derivatives appears to be multifactorial, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and interaction with DNA.

Induction of Apoptosis

A common mechanism of action for many cytotoxic dehydroabietylamine derivatives is the induction of programmed cell death, or apoptosis. Mechanistic studies have revealed that these compounds can trigger apoptosis through various cellular events, including the reduction of mitochondrial membrane potential.[3][4] Some derivatives have also been shown to induce apoptosis through the activation of caspases, key enzymes in the apoptotic cascade.[7][8]

Generation of Reactive Oxygen Species (ROS)

Several dehydroabietylamine-pyrimidine hybrids have been shown to significantly elevate intracellular ROS levels.[3][4] The overproduction of ROS can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately triggering cell death.

DNA Intercalation

The planar, aromatic structure of the dehydroabietyl core suggests that its derivatives may interact with DNA. Indeed, studies on imidazole and Schiff-base derivatives have indicated that these compounds can bind to DNA through intercalation.[1][2][5] This interaction can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel this compound derivatives, based on established protocols for dehydroabietylamine derivatives.

General Synthesis of Dehydroabietylamine Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from dehydroabietylamine and a carboxylic acid.

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve the desired carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane, DMF). Add a coupling agent (e.g., DCC, EDCI, HATU) and an activating agent (e.g., HOBt, DMAP) under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 30-60 minutes.

-

Amine Coupling: To the activated carboxylic acid solution, add a solution of dehydroabietylamine in the same anhydrous solvent. The reaction mixture is typically stirred at room temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated by-products. Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃ solution, and brine). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Characterize the purified amide derivative by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[1][2][3]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-